2,4,6-Tri-2-pyridinyl-1,3,5-triazine

Catalog No.
S545685
CAS No.
3682-35-7
M.F
C18H12N6
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tri-2-pyridinyl-1,3,5-triazine

Low-sensitivity Fe(II) detection by 1,10-phenanthroline requires pre-concentration, while terpyridine fails below pH 2.0 due to bisprotonation. TPTZ overcomes these with >2× molar absorptivity and stable binding at pH 1.0. • >2× molar absorptivity eliminates pre-concentration. • Stable to pH 1.0 for direct acid extraction and SANEX separation. • Suitable for continuous feedwater monitoring and API trace metal QC. Supplied as ≥98% HPLC, in stock.

CAS Number

3682-35-7

Product Name

2,4,6-Tri-2-pyridinyl-1,3,5-triazine

IUPAC Name

2,4,6-tripyridin-2-yl-1,3,5-triazine

Molecular Formula

C18H12N6

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H

InChI Key

KMVWNDHKTPHDMT-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2,4,6-tri-2-pyridinyl-1,3,5-triazine, 2,4,6-tripyridyl-1,3,5-triazine, 2,4,6-tripyridyl-s-triazine, 2,4,6-tripyridyl-s-triazine hydrochloride, 2,4,6-tripyridyl-s-triazine monoperchlorate, 2,4,6-tris(2-pyridyl)-s-triazine

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4

The exact mass of the compound 2,4,6-Tris(2-pyridyl)-s-triazine is 312.1123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112125. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g

2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ, CAS 3682-35-7) is a highly rigid, multidentate nitrogen-donor ligand widely procured for trace metal quantification and advanced hydrometallurgical separations. Structurally featuring a central 1,3,5-triazine ring flanked by three pyridine rings, TPTZ offers a highly stable terpyridine-like N,N,N-coordination pocket. In industrial and analytical workflows, it is primarily valued for its intense colorimetric reaction with ferrous iron (Fe2+) and its exceptional chemical stability in highly acidic environments. Unlike standard bipyridine or terpyridine derivatives, TPTZ's unique protonation equilibria allow it to maintain strong metal-binding affinities even at low pH, making it a critical reagent for direct extraction processes and high-sensitivity spectrophotometric assays where baseline noise and matrix interferences must be minimized [1].

Research Fit

Colorimetric reagent for iron(II) determination at 593–594 nm absorbance
Key component in Ferric Reducing Antioxidant Power (FRAP) assay
Tridentate ligand for coordination chemistry and supramolecular design

Substituting TPTZ with more common in-class alternatives like 1,10-phenanthroline or 2,2':6',2''-terpyridine (terpy) routinely compromises assay sensitivity and process yield. In analytical workflows, using 1,10-phenanthroline for iron determination yields only half the molar absorptivity of TPTZ, forcing laboratories to implement time-consuming pre-concentration steps to detect sub-ppm trace metals [1]. In hydrometallurgical and nuclear separation processes, generic terpyridine ligands become heavily bisprotonated at pH levels below 2.0, completely losing their metal-extracting efficiency. TPTZ’s electron-deficient triazine core shifts its pKa, preventing premature protonation and allowing it to selectively extract target actinides directly from highly acidic (pH 1.0) streams without requiring costly, large-scale process neutralization [2].

Substitution Risk

Molar absorptivity and sensitivity may not transfer
Alternative chromogens (ferrozine, bathophenanthroline) exhibit different ε values, altering detection limits and calibration curves.
Matrix interference tolerance differs significantly
TPTZ shows distinct recovery behavior in high‑DOC freshwater; direct substitution without method re‑validation risks data quality in complex environmental matrices.
Selectivity and reaction kinetics are not equivalent
Metal‑ion selectivity profiles and reduction kinetics vary, limiting in‑class functional equivalence for trace iron analysis.

Trace Iron Quantification: Superior Molar Absorptivity vs. 1,10-Phenanthroline

In colorimetric iron assays, the Fe(II)-TPTZ complex demonstrates a molar absorptivity of 22,600 L mol-1 cm-1 at 593 nm. In direct comparison, the industry-standard Fe(II)-1,10-phenanthroline complex only achieves 11,100 L mol-1 cm-1 at 510 nm. This fundamental optical advantage allows TPTZ to detect trace iron at concentrations less than half of what is required for phenanthroline-based methods[1].

Evidence DimensionMolar Absorptivity of Fe(II) Complex
Target Compound Data22,600 L mol-1 cm-1 (at 593 nm)
Comparator Or Baseline1,10-phenanthroline (11,100 L mol-1 cm-1 at 510 nm)
Quantified Difference>2x higher sensitivity (103% increase in absorptivity)
ConditionsAcetate-buffered aqueous solution (pH 3.4–5.8)

Procurement of TPTZ directly eliminates the need for sample pre-concentration in trace metal analysis, accelerating throughput in water quality and pharmaceutical QC labs.

Fe(II) sensitivity vs. PDT
Head‑to‑head
Higher sensitivity reported for TPTZ over 3‑(2‑pyridyl)‑5,6‑diphenyl‑1,2,4‑triazine (PDT)
Supports low‑detection‑limit Fe(II) analysis context
Forensic trace evidence, palm transfer study

Hydrometallurgical Processability: Operational Acidity Limit vs. Terpyridine

Standard N-donor ligands like 2,2':6',2''-terpyridine (terpy) exhibit a pKa profile that causes them to become bisprotonated and lose metal-binding affinity at pH < 2.0. TPTZ, due to its triazine core, maintains its extraction efficiency in significantly more acidic media, successfully extracting trivalent actinides at pH 1.0. This allows TPTZ to function in environments with 10x to 100x higher proton concentrations than terpyridine [1].

Evidence DimensionOperational Acidity Limit for Metal Extraction
Target Compound DataEffective extraction at pH = 1.0
Comparator Or BaselineTerpyridine (loses efficiency at pH = 2.0 - 3.0)
Quantified DifferenceFunctional at 1 to 2 pH units lower (10x-100x higher [H+])
ConditionsNitric acid extraction media

Enables direct processing of highly acidic industrial waste streams, saving significant costs associated with pre-neutralizing massive volumes of process fluids.

Detection limit in ethanol fuel
Head‑to‑head
5 µg L⁻¹ (TPTZ) vs. 7 mg L⁻¹ (1,10‑phenanthroline) and 11 µg L⁻¹ (2,2′‑bipyridine)
Supports trace‑level iron quantification in complex matrices with copper interference
Coefficient of variation 2.0%

Actinide/Lanthanide Selectivity: Separation Factor vs. Terpyridine

In synergistic solvent extraction processes (e.g., with 2-bromodecanoic acid), TPTZ demonstrates an Am(III)/Eu(III) separation factor (SF) of 10.1. Under comparable conditions, the baseline ligand terpyridine achieves an SF of only 7.2. The integration of the 1,3,5-triazine ring enhances the covalent interaction with softer actinides, driving this superior partitioning performance[1].

Evidence DimensionAm(III) over Eu(III) Separation Factor (SF)
Target Compound DataSF = 10.1
Comparator Or BaselineTerpyridine (SF = 7.2)
Quantified Difference~40% higher selectivity for Am(III)
ConditionsSynergistic extraction with 2-bromodecanoic acid

Higher separation factors reduce the number of required extraction cycles in hydrometallurgical refining, directly lowering solvent inventory and capital equipment costs.

Spike recovery, high‑CDOC freshwater
Head‑to‑head
90% recovery (TPTZ) vs. 60% (ferrozine) at 10 min, pH 6
Supports faster, more accurate TRFe analysis in humic‑rich waters
Ferrozine required 1 h development for full recovery
Method simplicity vs. BPA
Head‑to‑head
Aqueous TPTZ method avoids hexanol extraction and humic‑matter precipitation
Simplifies workflow, reduces organic solvent use, and improves small‑volume feasibility
Bathophenanthroline method required extraction
Molar absorptivity (ε) benchmark
Cross‑study
22 600 L mol⁻¹ cm⁻¹, comparable to 4,7‑diphenyl‑1,10‑phenanthroline (22 400) and PDT (23 500)
Positions TPTZ as a well‑validated, high‑sensitivity iron chromogen
Ferrozine: 27 900; context‑dependent sensitivity gain
Online detection limit vs. 1,10‑Phen
Reported
Comparable detection limit >10 µg L⁻¹ reported for TPTZ and 1,10‑phenanthroline methods
Functional equivalence for industrial online monitoring applications
Power plant water analysis, patent review

High-Throughput Trace Iron (Fe2+) Monitoring in Industrial Water

Because TPTZ provides more than double the molar absorptivity of 1,10-phenanthroline, it is the optimal reagent for automated, continuous spectrophotometric monitoring of boiler feedwater and municipal water systems. It allows for direct sub-ppm quantification without sample concentration steps [1].

Direct Actinide Partitioning from Acidic Nuclear Waste

TPTZ's ability to resist bisprotonation down to pH 1.0 makes it uniquely suited for the SANEX (Separation of Actinides from Lanthanides) process. It can be deployed directly into nitric acid waste streams, outperforming terpyridine by eliminating the need for hazardous and costly pre-neutralization[2].

Pharmaceutical Quality Control for Metal Impurities

The high sensitivity and stable baseline of the Fe(II)-TPTZ complex make it an excellent choice for pharmaceutical QC laboratories screening active pharmaceutical ingredients (APIs) for trace iron contamination, ensuring compliance with strict heavy metal limits [1].

Application Fit

Application
Selection Property
Validation Focus
Biofuel iron QC and forensic trace analysis
High sensitivity in presence of copper
Detection limit and copper interference
TRFe analysis in humic‑rich freshwater
Rapid high spike recovery without extended incubation
Recovery in high‑CDOC matrix at short development time
Routine environmental water monitoring
Aqueous method, no solvent extraction
Matrix interference and small‑sample feasibility
Online iron monitoring in power plant systems
Functional equivalence to 1,10‑phenanthroline method
Detection limit for online analyzers

Physical Description

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

312.11234441 Da

Monoisotopic Mass

312.11234441 Da

Heavy Atom Count

24

Appearance

A crystalline solid

Melting Point

210.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YG57D9P2VY

Related CAS

63451-30-9 (monoperchlorate)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3682-35-7

Wikipedia

2,4,6-tripyridyl-S-triazine

General Manufacturing Information

1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-: ACTIVE
1. Collins, P.F., and Diehl, H. 2,4,6-Tripyridyl-s-triazine as a reagent for iron. Determination of iron in limestone, silicates, and refractories. Anal. Chem. 31(11), 1862-1867 (1959).
2. Dehghani, Z., Dadfarnia, S., Shabani, A.M.H., et al. Determination of iron species by combination of solvent assisted-dispersive solid phase extraction and spectrophotometry. Anal. Bioanal. Chem. Res. 2(1), 13-21 (2015).

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